molecular formula C29H27N3O4 B2891300 2-(3,4-dimethylphenyl)-4-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1326900-86-0

2-(3,4-dimethylphenyl)-4-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2891300
CAS RN: 1326900-86-0
M. Wt: 481.552
InChI Key: UZDVSJTYVFSQEU-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-4-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C29H27N3O4 and its molecular weight is 481.552. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and P-glycoprotein Inhibition

One study discusses the metabolism of a new P-glycoprotein inhibitor, highlighting the identification of metabolites through liver microsomal incubation and analysis via liquid chromatography/tandem mass spectrometry. Although the compound discussed differs from the specific query, the methodologies and insights into the metabolic pathways could be relevant for similar complex molecules, especially in understanding their biotransformation and potential as P-glycoprotein inhibitors (Paek et al., 2006).

Synthesis and Cytotoxic Activity

Research into novel isoquinolinequinone–amino acid derivatives explores the synthesis and evaluation of cytotoxic activity against cancer cell lines. This study provides a foundation for understanding how structural modifications can impact biological activity, particularly in the context of cancer therapeutics. It demonstrates the significance of the amino acid fragment's location and structure on cytotoxic effects, which may offer insights into designing molecules with enhanced anticancer properties (Valderrama et al., 2016).

Thermo-physical Properties

The thermo-physical characterization of oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide reveals insights into how structural modifications affect various thermodynamic parameters. This type of study is crucial for understanding the solubility, stability, and interaction of complex molecules with solvents, which is essential for their potential application in pharmaceutical formulations or material science (Godhani et al., 2013).

Synthesis, Characterization, and Biological Evaluation

A study on the synthesis and biological evaluation of novel benzo[de]isoquinoline-1,3(2H)-dione derivatives against bacterial and fungal strains provides a framework for assessing the antimicrobial potential of new compounds. Understanding the synthetic routes and the structure-activity relationship can guide the development of new molecules with targeted biological activities (Sirgamalla & Boda, 2019).

Electroluminescence and Photophysical Properties

Investigations into the electroluminescence behavior of π-conjugated imidazole–isoquinoline derivatives offer valuable insights into the design and synthesis of materials for optoelectronic applications. The study of their photophysical, electrochemical, and thermal properties, along with the analysis of amorphous and crystalline states, can inform the development of novel organic light-emitting diodes and other electronic devices (Nagarajan et al., 2014).

properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4/c1-17(2)35-25-13-11-20(15-26(25)34-5)27-30-28(36-31-27)24-16-32(21-12-10-18(3)19(4)14-21)29(33)23-9-7-6-8-22(23)24/h6-17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDVSJTYVFSQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC(C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-4-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

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